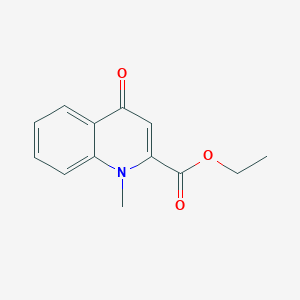

1-甲基-4-氧代-1,4-二氢喹啉-2-羧酸乙酯

描述

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (EMDQ) is a synthetic compound with potential applications in scientific research. This molecule belongs to the quinoline family, which is known for its diverse biological activities. EMDQ has been reported to exhibit promising anticancer, antiviral, and antimicrobial properties.

科学研究应用

合成和反应性

1-甲基-4-氧代-1,4-二氢喹啉-2-羧酸乙酯是合成各种喹诺酮衍生物的关键中间体,表现出多样化的反应性和生成具有重要应用的新化合物的潜力。例如,N-芳基-2-乙烯基四氢-4-氧代喹啉的合成和反应性突出了该化合物在通过氧化过程(取决于所用的试剂)创建不同喹诺酮中的效用,从而产生了新的意外的二氢喹啉 (Guillou 等人,1998 年)。

抗菌活性

由 1-甲基-4-氧代-1,4-二氢喹啉-2-羧酸乙酯合成的喹诺酮衍生物已被探索其抗菌特性。抗菌 6,7- 和 7,8-二取代 1-烷基-1,4-二氢-4-氧代喹啉-3-羧酸的构效关系表明对革兰氏阳性和革兰氏阴性细菌具有显着的活性,使其成为开发新型抗菌剂的潜在候选者 (Koga 等人,1980 年)。

抗癌活性

1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚甲基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物合成的研究显示出对乳腺癌 MCF-7 细胞系有希望的抗癌作用。这些化合物表现出显着的活性,表明 1-甲基-4-氧代-1,4-二氢喹啉-2-羧酸乙酯衍生物作为抗癌剂的潜力 (Gaber 等人,2021 年)。

合成应用

该化合物已用于各种合成应用中,包括通过一锅法合成多氢喹啉衍生物,展示了其在有机合成中的多功能性和效率 (Khaligh,2014 年)。

作用机制

Target of Action

It is known that quinolone compounds, which this compound is a part of, have been reported to harbor vast therapeutic potential . They find their utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Mode of Action

Quinolone compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .

Biochemical Pathways

Quinolone compounds are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects .

Result of Action

Quinolone compounds are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic potential .

生化分析

Biochemical Properties

For instance, they are known to target DNA gyrase and type II topoisomerase, which are essential enzymes involved in key cellular processes including DNA replication .

Cellular Effects

Quinolones have been reported to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolones are known to exert their effects at the molecular level by blocking DNA replication at lower concentrations, leading to bacterial cell death at lethal concentrations . They do this by targeting DNA gyrase and type II topoisomerase .

Temporal Effects in Laboratory Settings

Related quinolones are known to be stable and can undergo prolonged refluxing in ethanol without any marked changes .

Metabolic Pathways

Quinolones are known to interact with various enzymes and proteins, which could potentially involve them in various metabolic pathways .

属性

IUPAC Name |

ethyl 1-methyl-4-oxoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYMJGVZWGJGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)

![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2620676.png)

![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)

![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)